Cas no 93893-70-0 (Phenol,2,2'-(2-methylpropylidene)bis[4-methyl-6-(2-methylpropyl)-)

93893-70-0 structure
Product name:Phenol,2,2'-(2-methylpropylidene)bis[4-methyl-6-(2-methylpropyl)-
Phenol,2,2'-(2-methylpropylidene)bis[4-methyl-6-(2-methylpropyl)- Chemical and Physical Properties
Names and Identifiers
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- 2,2'-(2-methylpropylidene)bis[6-(2-methylpropyl)-p-cresol]
- 2-[1-[2-hydroxy-5-methyl-3-(2-methylpropyl)phenyl]-2-methylpropyl]-4-methyl-6-(2-methylpropyl)phenol
- EINECS 299-661-8
- 2,2'-(2-Methylpropylidene)bis(6-(2-methylpropyl)-p-cresol)
- DTXSID20917282
- NS00063981
- 2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(2-methylpropyl)phenol]
- 93893-70-0
- Phenol,2,2'-(2-methylpropylidene)bis[4-methyl-6-(2-methylpropyl)-
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- Inchi: InChI=1S/C26H38O2/c1-15(2)9-20-11-18(7)13-22(25(20)27)24(17(5)6)23-14-19(8)12-21(26(23)28)10-16(3)4/h11-17,24,27-28H,9-10H2,1-8H3
- InChI Key: IZVALQGISZYFAI-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)CC(C)C)C)C(C)C)O)CC(C)C
Computed Properties
- Exact Mass: 382.287180451g/mol
- Monoisotopic Mass: 382.287180451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: 8.2
Phenol,2,2'-(2-methylpropylidene)bis[4-methyl-6-(2-methylpropyl)- Related Literature
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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